molecular formula C23H18O6S B383662 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 610752-86-8

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B383662
CAS No.: 610752-86-8
M. Wt: 422.5g/mol
InChI Key: RLIFOUBTDSMBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core, substituted with a 3,4-dimethoxyphenyl group and a thiophenecarboxylate moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the use of a Friedel-Crafts acylation reaction to introduce the 3,4-dimethoxyphenyl group onto the chromenone core.

    Attachment of the Thiophenecarboxylate Moiety: The final step involves the esterification of the chromenone derivative with thiophenecarboxylic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as light absorption or emission.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
  • 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate
  • 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl propionate

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate lies in its combination of a chromenone core with a thiophenecarboxylate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O6S/c1-13-21(14-6-9-17(26-2)19(11-14)27-3)22(24)16-8-7-15(12-18(16)28-13)29-23(25)20-5-4-10-30-20/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIFOUBTDSMBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.